

In-depth Technical Guide: Thermochemical Properties and Stability of As₂O₃ Polymorphs

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Compound of Interest

Compound Name: Arsenic(III) oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability relationships of the two primary polymorphs of **arsenic(III) oxide** (As₂O₃): arsenolite and claudetite. A thorough understanding of these properties is critical for applications in materials science, geology, and pharmaceutical development, where the stability and dissolution characteristics of As₂O₃ are of paramount importance.

Introduction to As₂O₃ Polymorphism

Arsenic(III) oxide exists in two main crystalline forms at ambient pressure: the cubic arsenolite and the monoclinic claudetite. Arsenolite is the more common and stable form at lower temperatures, while claudetite is the stable form at higher temperatures. Claudetite itself has two known variants, claudetite I and claudetite II, with claudetite I being the more common of the two. These polymorphic forms exhibit distinct physical and chemical properties, including differences in density, solubility, and bioavailability, which are directly influenced by their thermodynamic stability.

Thermochemical Data of As₂O₃ Polymorphs

The thermodynamic stability of a polymorph is determined by its Gibbs free energy (G). The polymorph with the lowest Gibbs free energy under a given set of conditions (temperature and pressure) is the most stable. The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is given by the equation: $\Delta G = \Delta H - T\Delta S$.

A compilation of the key thermochemical data for arsenolite and claudetite at standard conditions (298.15 K and 1 bar) is presented in the tables below.

Table 1: Standard Molar Thermochemical Properties of As₂O₃ Polymorphs at 298.15 K

Property	Symbol	Arsenolite (cubic)	Claudetite (monoclinic)	Unit
Standard Enthalpy of Formation	ΔH_f°	-657.06 ± 0.19	-655.70	kJ/mol
Standard Molar Entropy	S°	107.41 ± 0.06	113.33	J/(mol·K)
Standard Gibbs Free Energy of Formation	ΔG_f°	-576.09 ± 0.19	-576.85	kJ/mol
Heat Capacity	C_p	96.88 ± 0.06	Data not available	J/(mol·K)

Note: The values for claudetite are derived from the data for arsenolite and the transition data between the polymorphs.

Table 2: Thermodynamic Data for the Arsenolite to Claudetite Transition

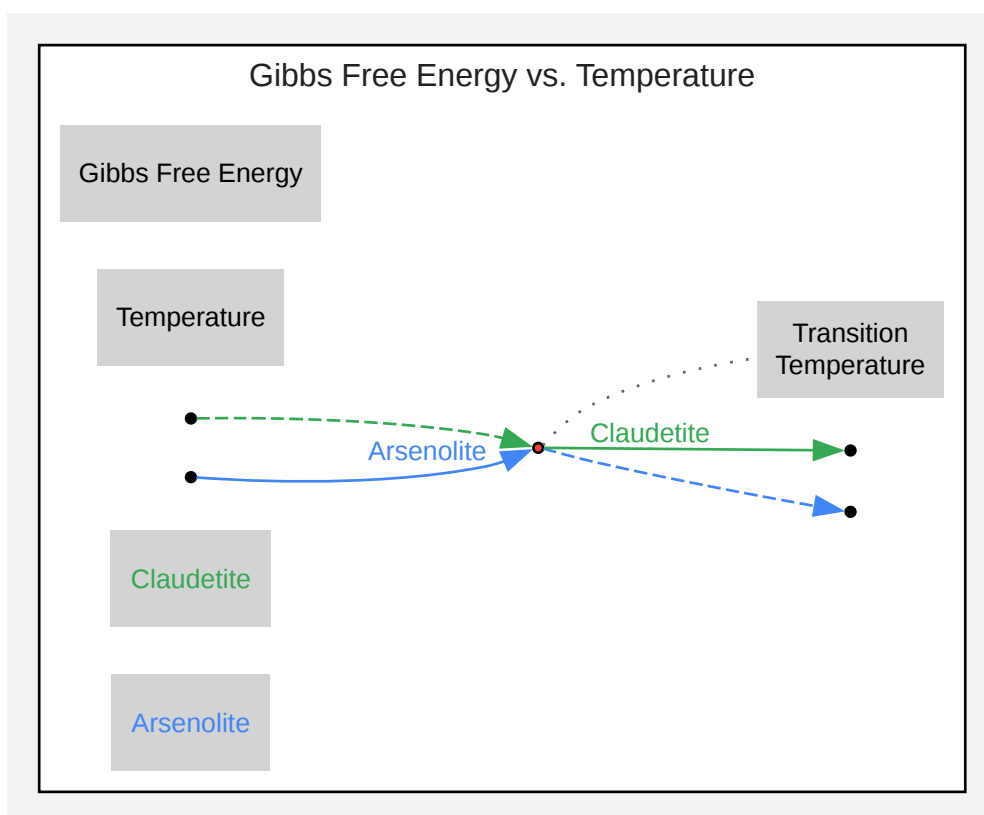
Property	Symbol	Value	Unit
Enthalpy of Transition	ΔH_{tr}°	1.36	kJ/mol
Entropy of Transition	ΔS_{tr}°	5.92	J/(mol·K)
Gibbs Free Energy of Transition	ΔG_{tr}°	-0.761	kJ/mol

At 25 °C, claudetite is the thermodynamically more stable form, as indicated by its more negative Gibbs free energy of formation.^[1] The transition from the metastable arsenolite to the stable claudetite is exothermic, with an enthalpy of transition of approximately 1.36 kJ/mol.^[1]

Stability and Phase Transitions

The transition between arsenolite and claudetite is an enantiotropic relationship, meaning that the stability of the polymorphs is reversible with temperature. Arsenolite is the stable form at temperatures below the transition temperature, while claudetite is the stable form above this temperature. However, the conversion from arsenolite to claudetite is often slow. The transition from arsenolite to claudetite is irreversible and occurs at temperatures above 110 °C.

The stability relationship between arsenolite and claudetite can be visualized in a Gibbs free energy-temperature diagram.



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Caption: Gibbs free energy diagram for As_2O_3 polymorphs.

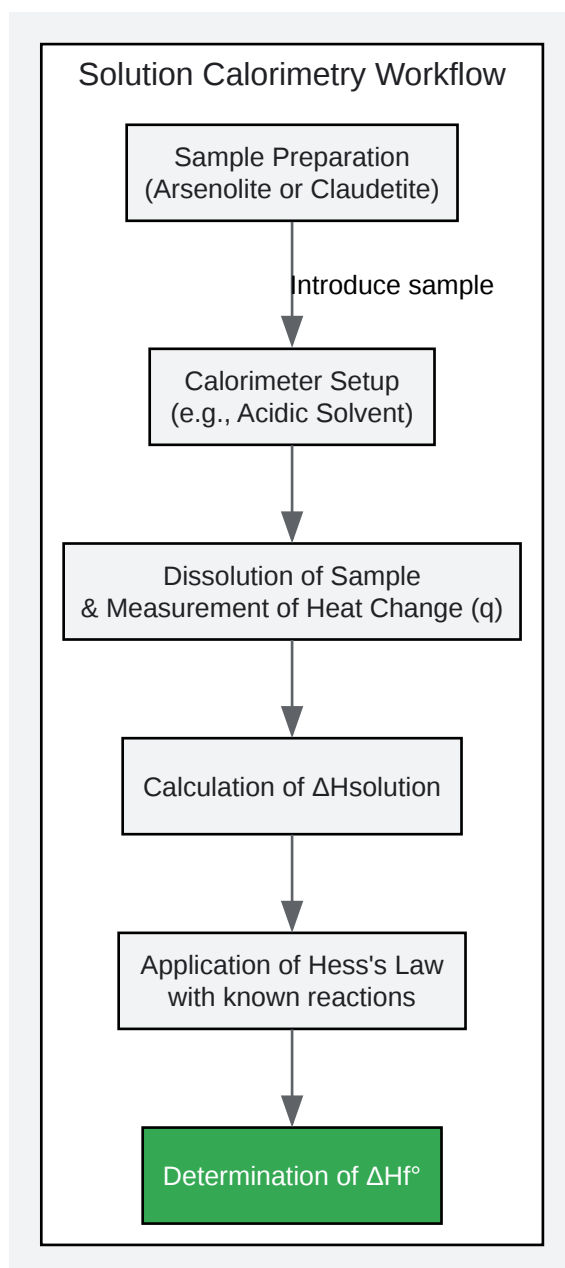
Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of As_2O_3 polymorphs relies on precise calorimetric techniques.

Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) is typically determined by solution calorimetry.

Experimental Workflow for Solution Calorimetry:



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Caption: Workflow for determining enthalpy of formation.

Methodology:

- A precisely weighed sample of the As_2O_3 polymorph is dissolved in a suitable solvent (e.g., an acidic aqueous solution) within a calorimeter.
- The heat change (q) associated with the dissolution process is measured.
- The enthalpy of solution ($\Delta H_{\text{solution}}$) is calculated based on the heat change and the amount of substance.
- By applying Hess's Law and using a series of known thermochemical reactions, the standard enthalpy of formation of the polymorph from its constituent elements (As and O_2) can be determined.

Heat Capacity and Entropy

Adiabatic calorimetry is the primary method for measuring heat capacity (C_p) as a function of temperature.

Methodology:

- A known quantity of the As_2O_3 polymorph is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.
- A measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature.
- The heat capacity is calculated from the energy input and the resulting temperature change.
- Measurements are performed over a range of temperatures to determine the temperature dependence of the heat capacity.

The standard molar entropy (S°) is then calculated by integrating the heat capacity data from absolute zero to the standard temperature (298.15 K), according to the third law of thermodynamics.

Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying phase transitions.

Methodology:

- A small sample of the As_2O_3 polymorph is heated at a controlled rate in a DSC instrument.
- The instrument measures the difference in heat flow between the sample and a reference.
- Phase transitions, such as the conversion of arsenolite to claudetite, are observed as endothermic or exothermic peaks in the DSC thermogram. The temperature at the peak onset provides the transition temperature, and the area under the peak corresponds to the enthalpy of transition.
- TGA can be used concurrently to monitor any mass changes, for example, due to sublimation, which can occur at higher temperatures.

Implications for Pharmaceutical and Materials Science

The differences in the thermochemical properties of arsenolite and claudetite have significant practical implications:

- **Stability and Shelf-life:** As claudetite is the more stable form at ambient temperature, formulations containing arsenolite may be prone to polymorphic conversion over time, potentially altering the product's properties.
- **Dissolution and Bioavailability:** The less stable polymorph, arsenolite, generally exhibits higher solubility and dissolution rates. In pharmaceutical applications, where As_2O_3 (Trisenox®) is used as a chemotherapeutic agent, controlling the polymorphic form is crucial for ensuring consistent drug delivery and efficacy.
- **Manufacturing and Processing:** Temperature changes during manufacturing processes such as milling or drying can induce polymorphic transformations. A thorough understanding of the

thermochemical properties is essential for designing robust manufacturing processes that maintain the desired crystalline form.

Conclusion

The thermochemical properties of arsenolite and claudetite dictate their relative stability and behavior. Claudetite is the thermodynamically stable form of As_2O_3 at ambient temperature, although the conversion from the metastable arsenolite can be kinetically hindered. Precise calorimetric measurements are essential for characterizing these properties, which are fundamental to controlling the quality and performance of As_2O_3 in various applications, particularly in the pharmaceutical industry. The data and experimental methodologies presented in this guide provide a foundational resource for researchers and professionals working with this important inorganic compound.

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References

- 1. researchgate.net [researchgate.net]
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